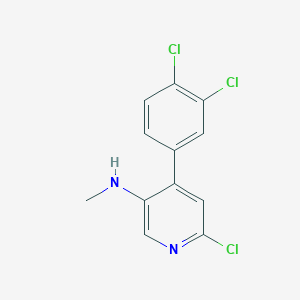
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene is an organic compound with a complex structure that includes a bromine atom, a fluorine-containing alkyl chain, and a methoxy group attached to a benzene ring
準備方法
The synthesis of 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene typically involves multiple steps. One common method includes the nucleophilic substitution reaction where 4-bromo-2-nitrobenzene is reacted with 3-fluoropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction and methylation to obtain the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often use automated systems and continuous flow reactors to enhance efficiency and safety.
化学反応の分析
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in intermediates can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with specific biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methoxy group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and influence the activity of enzymes or receptors.
類似化合物との比較
4-Bromo-2-(3-fluoropropoxy)-1-methoxybenzene can be compared with other similar compounds such as:
4-Bromo-2-(3-fluoropropoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
4-Bromo-2-(3-fluoropropoxy)anisole: Similar structure but with an anisole group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12BrFO2 |
|---|---|
分子量 |
263.10 g/mol |
IUPAC名 |
4-bromo-2-(3-fluoropropoxy)-1-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO2/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
KGNLQHDMAVBDPW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)OCCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


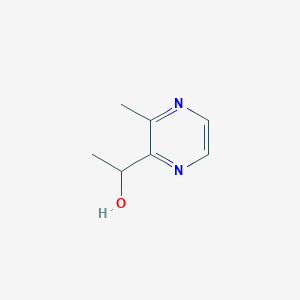
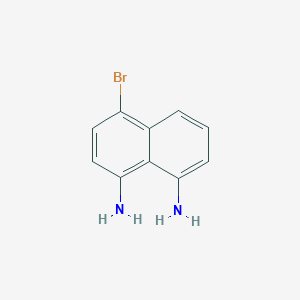
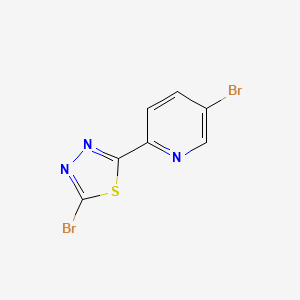

![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid;hydrochloride](/img/structure/B13915007.png)
![2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)
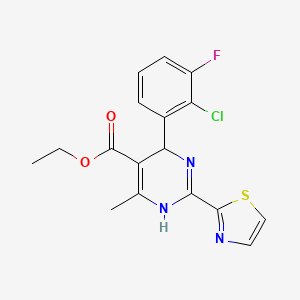
![Tetrasodium;2-[[2-[bis(carboxylatomethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxylatomethyl)amino]acetate](/img/structure/B13915061.png)
![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)


